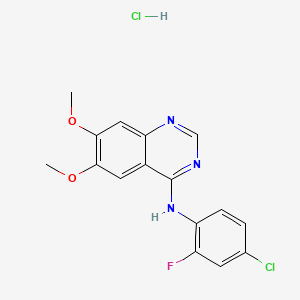

ZM-306416 hydrochloride

Description

Properties

IUPAC Name |

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3O2.ClH/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18;/h3-8H,1-2H3,(H,19,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUXIROMWPQVJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZM-306416 Hydrochloride: A Dual Inhibitor of VEGFR and EGFR Signaling Pathways

An In-depth Technical Guide on the Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Abstract

ZM-306416 hydrochloride is a potent, orally active, small-molecule inhibitor targeting key receptor tyrosine kinases (RTKs) involved in cancer progression. Primarily recognized as a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), it effectively blocks critical signaling pathways responsible for tumor angiogenesis and cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its primary and secondary targets, downstream signaling effects, and associated biological responses. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows to support further research and drug development efforts.

Core Mechanism of Action: Dual Inhibition of VEGFR and EGFR

This compound exerts its primary therapeutic effects by targeting the ATP-binding sites of the intracellular kinase domains of both VEGFR and EGFR. This competitive inhibition prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking the initiation of their downstream signaling cascades.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:

This compound demonstrates potent inhibitory activity against VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), the principal mediators of VEGF-induced angiogenesis.[1] By blocking VEGFR signaling, ZM-306416 effectively suppresses the proliferation, migration, and tube formation of endothelial cells, which are critical processes for the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2]

Epidermal Growth Factor Receptor (EGFR) Inhibition:

In addition to its anti-angiogenic properties, ZM-306416 is a potent inhibitor of EGFR (also known as ErbB1 or HER1).[3][4] Overexpression or activating mutations of EGFR are common in various solid tumors and lead to uncontrolled cell proliferation and survival.[5] ZM-306416's inhibition of EGFR leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[6]

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound has been quantified against a range of protein kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | Alias | IC50 Value | Reference(s) |

| Primary Targets | |||

| VEGFR-2 | KDR/Flk-1 | 100 nM | [6] |

| VEGFR-1 | Flt-1 | 2 µM | [6] |

| EGFR | ErbB1/HER1 | <10 nM | [3][4] |

| Secondary/Off-Targets | |||

| Src | 0.33 µM | [7] | |

| Abl | 1.3 µM | [6][7] | |

| Cell-Based Assays | |||

| H3255 (NSCLC) | EGFR-addicted | 0.09 µM | [6][7] |

| HCC4011 (NSCLC) | EGFR-addicted | 0.072 µM | [6][7] |

| A549 (NSCLC) | Wild-type EGFR | >10 µM | [6] |

| H2030 (NSCLC) | Wild-type EGFR | >10 µM | [6] |

Signaling Pathways

The dual inhibition of VEGFR and EGFR by this compound leads to the downregulation of major downstream signaling pathways, primarily the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis.

Inhibition of the MAPK Signaling Pathway

By blocking VEGFR and EGFR activation, ZM-306416 prevents the recruitment and activation of adaptor proteins such as Grb2 and Sos, which are upstream of the Ras/Raf/MEK/ERK cascade. This leads to a marked reduction in the phosphorylation of p42/44 MAPK (ERK1/2), ultimately inhibiting gene transcription responsible for cell proliferation.[7]

Inhibition of the PI3K/Akt Signaling Pathway

The activation of PI3K by activated VEGFR and EGFR is also abrogated by ZM-306416. This prevents the conversion of PIP2 to PIP3 and the subsequent recruitment and phosphorylation of Akt. The inhibition of the PI3K/Akt pathway promotes apoptosis and reduces cell survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay (VEGFR & EGFR)

This protocol describes a luminescence-based kinase assay to determine the IC50 value of this compound against purified VEGFR and EGFR kinases.

-

Materials:

-

Recombinant human VEGFR-2 or EGFR kinase domain.

-

Poly (Glu, Tyr) 4:1 as a generic substrate.

-

This compound.

-

ATP.

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

White 96-well assay plates.

-

Plate reader capable of measuring luminescence.

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer with a final DMSO concentration not exceeding 1%.

-

In a 96-well plate, add 5 µL of the diluted compound or vehicle (DMSO) to the respective wells.

-

Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the generated ADP by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

-

Cell Proliferation Assay (MTT Assay)

This protocol measures the anti-proliferative effect of this compound on cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., HUVEC, A549, H3255).

-

Complete cell culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

HUVEC Tube Formation Assay (In Vitro Angiogenesis)

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).

-

Materials:

-

HUVECs.

-

Endothelial cell growth medium (EGM-2).

-

Basement membrane extract (BME), such as Matrigel®.

-

This compound.

-

96-well cell culture plates.

-

Inverted microscope with a camera.

-

-

Procedure:

-

Thaw BME on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of BME.

-

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

-

Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of this compound or vehicle control.

-

Seed the HUVEC suspension (1.5 x 10⁴ cells/well) onto the solidified BME.

-

Incubate the plate at 37°C for 4-18 hours.

-

Visualize and capture images of the tube networks using an inverted microscope.

-

Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Western Blot Analysis of Downstream Signaling

This protocol is used to detect changes in the phosphorylation status of key downstream signaling proteins like ERK and Akt.

-

Materials:

-

Cell line of interest (e.g., HUVEC, A549).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Treat cells with this compound or vehicle for the desired time.

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Conclusion

This compound is a potent dual inhibitor of VEGFR and EGFR tyrosine kinases. Its mechanism of action involves the direct inhibition of these receptors, leading to the suppression of downstream MAPK and PI3K/Akt signaling pathways. This dual inhibition results in potent anti-angiogenic and anti-proliferative effects, making ZM-306416 a valuable tool for cancer research and a potential candidate for therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the nuanced mechanisms and potential applications of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Antagonistic and agonistic effects of quinazoline tyrosine kinase inhibitors on mutant EGF receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. In Vitro Enzyme Kinetics Analysis of EGFR | Springer Nature Experiments [experiments.springernature.com]

- 5. brieflands.com [brieflands.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

ZM-306416 Hydrochloride: A Technical Guide on Target Profile and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target profile and selectivity of ZM-306416 hydrochloride, a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). This document consolidates key quantitative data, details experimental methodologies for target engagement and inhibition, and visualizes the associated signaling pathways and experimental workflows.

Core Target Profile

This compound is a small molecule inhibitor that primarily targets receptor tyrosine kinases (RTKs) crucial for angiogenesis and cell proliferation. Its main targets are VEGFR-2 (KDR) and VEGFR-1 (Flt), as well as the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5][6][7] The compound exhibits potent inhibitory activity against these kinases, making it a valuable tool for cancer research and drug development.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values against its primary and secondary targets are summarized below.

| Target | IC50 Value | Notes |

| VEGFR-2 (KDR) | 100 nM | Primary target involved in angiogenesis.[1][2][3][4][5][6][7] |

| VEGFR-1 (Flt) | 0.33 µM - 2 µM | A range is reported across different studies, indicating potential assay-dependent variability.[1][2][3][4][5][6][8][9][10] |

| EGFR | <10 nM | High potency against this key receptor in cell proliferation and cancer.[1][7][8][9][10] |

| Src | 0.33 µM | A non-receptor tyrosine kinase involved in various signaling pathways.[8] |

| Abl | 1.3 µM | Another non-receptor tyrosine kinase.[1] |

| FGFR-1 | >3-fold selective | Demonstrates selectivity over Fibroblast Growth Factor Receptor 1.[5] |

Cellular Activity

In cellular contexts, this compound demonstrates potent anti-proliferative effects, particularly in cancer cell lines dependent on EGFR signaling.

| Cell Line | IC50 Value | Description |

| H3255 | 0.09 µM | EGFR-addicted non-small cell lung cancer (NSCLC) cell line.[1][8] |

| HCC4011 | 0.072 µM | EGFR-addicted NSCLC cell line.[1][8] |

| A549, H2030 | >10 µM | Wild-type EGFR cell lines, indicating selectivity for EGFR-addicted cells.[1] |

At a concentration of 300 nM, ZM-306416 has been shown to completely inhibit pituitary adenylate cyclase-activating polypeptide (PAA) secretion and abolish the phosphorylation of VEGFR-2 at tyrosine 1214 in human thyroid follicular cells.[8]

Signaling Pathway Inhibition

ZM-306416 exerts its biological effects by inhibiting the tyrosine kinase activity of VEGFR and EGFR. This prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking the activation of downstream signaling cascades critical for cell proliferation, survival, and angiogenesis, such as the MAPK and PI3K/Akt pathways.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. EGFR Kinase Enzyme System Application Note [promega.com]

- 4. promega.com [promega.com]

- 5. In vitro VEGFR2 kinase activity assay [bio-protocol.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. amsbio.com [amsbio.com]

- 8. rsc.org [rsc.org]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

In Vitro Potency of ZM-306416 Hydrochloride on VEGFR2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and mechanism of action of ZM-306416 hydrochloride, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document details the quantitative inhibitory activity of the compound, provides representative experimental protocols for its characterization, and illustrates the core signaling pathways involved.

Quantitative Inhibitory Potency

This compound has been characterized as a potent inhibitor of VEGFR2 (also known as KDR). Its inhibitory activity has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The compound also exhibits activity against other related kinases, such as VEGFR1 (Flt) and Epidermal Growth Factor Receptor (EGFR). A summary of these quantitative data is presented below.

| Target Kinase | Synonym(s) | IC50 Value (µM) | IC50 Value (nM) | Reference(s) |

| VEGFR2 | KDR | 0.1 | 100 | [1][2][3][4] |

| VEGFR1 | Flt | 2 | 2000 | [1][2][3][4] |

| VEGFR1 | Flt | 0.33 | 330 | [5][6][7] |

| EGFR | - | <0.01 | <10 | [1][2][5][6] |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the VEGFR2 tyrosine kinase domain. The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR2 triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation event is a critical step in activating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis. By binding to the ATP-binding pocket of the VEGFR2 kinase domain, this compound blocks this autophosphorylation and subsequent signal transduction.

The inhibition of VEGFR2 by this compound effectively disrupts key signaling pathways, including:

-

The PLCγ-PKC-MAPK Pathway: Primarily involved in endothelial cell proliferation.

-

The PI3K-Akt Pathway: Crucial for endothelial cell survival and permeability.

The following diagram illustrates the point of inhibition of this compound within the VEGFR2 signaling cascade.

Caption: Inhibition of VEGFR2 autophosphorylation by this compound.

Experimental Protocols

The determination of the in vitro potency of this compound on VEGFR2 is typically performed using a biochemical kinase assay. The following is a representative, detailed protocol for a luminescence-based kinase assay, which measures the amount of ATP consumed during the phosphorylation reaction.

In Vitro VEGFR2 Kinase Assay (Luminescence-Based)

Objective: To determine the IC50 value of this compound against the recombinant human VEGFR2 kinase domain.

Principle: The assay quantifies VEGFR2 kinase activity by measuring the amount of ATP remaining in the reaction solution. The kinase transfers phosphate from ATP to a substrate. The remaining ATP is then converted into a luminescent signal by a luciferase enzyme. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and, therefore, weaker inhibition.

Materials:

-

Recombinant Human VEGFR2 (KDR) kinase domain

-

Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP solution

-

This compound

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo® MAX)

-

Anhydrous DMSO

-

Solid white 96-well assay plates

-

Luminometer

Experimental Workflow Diagram:

Caption: Workflow for the in vitro VEGFR2 kinase inhibition assay.

Procedure:

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing. A typical starting range might be from 10 mM down to 1 nM.

-

-

Reaction Setup:

-

Prepare a master mixture containing the kinase assay buffer, ATP, and the PTK substrate at their final desired concentrations.

-

In a solid white 96-well plate, add the kinase buffer.

-

Add the diluted this compound to the "Test Inhibitor" wells.

-

For "Positive Control" (100% activity) and "Blank" (no enzyme) wells, add the same volume of DMSO vehicle.

-

To initiate the kinase reaction, add the diluted VEGFR2 enzyme to all wells except for the "Blank" wells. For the "Blank" wells, add an equal volume of kinase buffer.

-

-

Kinase Reaction:

-

Incubate the plate at 30°C for a specified time, typically between 45 to 60 minutes.

-

-

Signal Detection:

-

After the incubation period, allow the plate to return to room temperature.

-

Add the luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX) to all wells according to the manufacturer's instructions. This reagent will stop the kinase reaction and initiate the luminescent signal generation.

-

Incubate the plate at room temperature for approximately 10-15 minutes to allow the luminescent signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a microplate reader.

-

Subtract the average background luminescence from the "Blank" wells from all other readings.

-

Calculate the percent inhibition for each concentration of this compound relative to the "Positive Control" (0% inhibition).

-

% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))

-

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) to determine the IC50 value.

-

VEGFR2 Signaling Pathway

The binding of VEGF-A to VEGFR2 initiates a cascade of intracellular signaling events that are fundamental to angiogenesis. Understanding this pathway is crucial for contextualizing the inhibitory action of this compound.

Caption: Simplified overview of major VEGFR2 downstream signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

ZM-306416 Hydrochloride: A Technical Guide to a Dual VEGFR and EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ZM-306416 hydrochloride, a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. This document details its chemical and physical properties, mechanism of action, and the experimental protocols utilized for its characterization, offering a valuable resource for researchers in oncology and angiogenesis.

Core Chemical and Physical Properties

This compound is a synthetic organic compound belonging to the quinazoline class of kinase inhibitors. Two CAS numbers are associated with this compound: 690206-97-4 for the parent compound and 196603-47-1 for the hydrochloride salt.

| Property | Value | Reference |

| Chemical Name | N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride | [1] |

| Molecular Formula | C₁₆H₁₃ClFN₃O₂ · HCl | [1] |

| Molecular Weight | 370.21 g/mol | [2] |

| Appearance | Solid | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO (to 10 mM) | |

| Storage | The product can be stored for up to 12 months. Shipped at ambient conditions, with appropriate long-term storage also at ambient temperature. |

Mechanism of Action and Biological Activity

ZM-306416 is a potent inhibitor of both VEGFR and EGFR tyrosine kinases. It demonstrates high affinity for the ATP-binding site of these receptors, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and angiogenesis.

The compound exhibits selectivity for VEGFR-2 (KDR) and VEGFR-1 (Flt) with reported IC₅₀ values of 100 nM and 2 µM, respectively. Furthermore, it is a potent inhibitor of EGFR with an IC₅₀ of less than 10 nM. This dual inhibitory activity makes ZM-306416 a compound of significant interest for its anti-angiogenic and anti-proliferative effects.

The inhibition of VEGFR and EGFR signaling pathways disrupts key cellular processes. The VEGF signaling cascade is central to angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The EGFR signaling pathway plays a vital role in cell growth, survival, and differentiation. By inhibiting both, ZM-306416 can exert a multi-faceted anti-tumor effect.

Signaling Pathways

The following diagrams illustrate the canonical VEGFR and EGFR signaling pathways and indicate the point of inhibition by ZM-306416.

References

The Discovery and Synthesis of ZM-306416 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM-306416 hydrochloride is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, playing a significant role in angiogenesis research. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, a summary of its inhibitory activities, and a visual representation of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, oncology, and drug development.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis. VEGF ligands bind to and activate VEGF receptors (VEGFRs), which are receptor tyrosine kinases. This activation triggers a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels.[1]

ZM-306416, chemically known as N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, was identified as a potent inhibitor of VEGFR tyrosine kinases.[2][3] It exhibits selectivity for VEGFR-2 (KDR) and VEGFR-1 (Flt) and also shows inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[4][5] Its ability to block the ATP-binding site of these receptors prevents their autophosphorylation and subsequent activation of downstream signaling pathways, thereby inhibiting angiogenesis.[6] This guide details the discovery, synthesis, and biological characterization of this compound.

Discovery and Development

ZM-306416 was developed as part of a research program focused on identifying novel, potent, and selective inhibitors of VEGFR tyrosine kinases for anti-angiogenic therapy. The core chemical structure is a 4-anilinoquinazoline scaffold, a privileged structure in kinase inhibitor design. Structure-activity relationship (SAR) studies led to the identification of ZM-306416 as a lead compound with desirable potency and selectivity.

Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride | [1] |

| Molecular Formula | C₁₆H₁₄Cl₂FN₃O₂ | [1] |

| Molecular Weight | 333.74 g/mol (free base) | [1] |

| CAS Number | 690206-97-4 (hydrochloride) | [1] |

| Appearance | Off-white solid | [2] |

| Solubility | Soluble in DMSO (to 10 mM) and ethanol (1 mg/ml) | [1][2] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available materials. The key step is the nucleophilic aromatic substitution reaction between 4-chloro-6,7-dimethoxyquinazoline and 4-chloro-2-fluoroaniline.

Synthetic Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

A mixture of 2-amino-4,5-dimethoxybenzoic acid and formamide is heated at reflux for several hours. Upon cooling, the product precipitates and is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

6,7-Dimethoxyquinazolin-4(3H)-one is refluxed in thionyl chloride or phosphorus oxychloride, often with a catalytic amount of N,N-dimethylformamide (DMF), for several hours. The excess chlorinating agent is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting solid is collected by filtration, washed with water, and dried.[7]

Step 3: Synthesis of N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (ZM-306416)

A mixture of 4-chloro-6,7-dimethoxyquinazoline and 4-chloro-2-fluoroaniline in a suitable solvent such as isopropanol or dioxane is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization or column chromatography.[8]

Step 4: Formation of this compound

The free base of ZM-306416 is dissolved in a suitable solvent like dichloromethane, and a solution of hydrochloric acid in ether or another appropriate solvent is added. The hydrochloride salt precipitates and is collected by filtration and dried under vacuum.[9]

Biological Activity and Mechanism of Action

ZM-306416 is a potent inhibitor of VEGFR-2 (KDR) and also shows activity against VEGFR-1 (Flt) and EGFR. The inhibitory concentrations (IC₅₀) are summarized in the table below.

| Target | IC₅₀ | Reference |

| VEGFR-2 (KDR) | 100 nM | [1] |

| VEGFR-1 (Flt) | 2 µM | [1] |

| EGFR | <10 nM | [4][5] |

| Abl | 1.3 µM | [10] |

| Src | 0.33 µM | [4] |

The mechanism of action involves the competitive binding of ZM-306416 to the ATP-binding pocket of the kinase domain of these receptors. This prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking the initiation of downstream signaling cascades.

VEGF Signaling Pathway

Caption: Simplified VEGF signaling pathway and the point of inhibition by ZM-306416.

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway and the point of inhibition by ZM-306416.

Experimental Protocols

In Vitro Kinase Assay (VEGFR-2)

This protocol describes a luminescence-based assay to quantify the inhibitory activity of ZM-306416 on VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 (KDR) kinase

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

VEGFR-2 substrate (e.g., poly(Glu,Tyr) 4:1)

-

This compound stock solution (in DMSO)

-

Kinase activity detection reagent (e.g., Kinase-Glo® MAX)

-

White 96-well assay plates

Procedure:

-

Prepare a master mix: For each reaction, prepare a master mix containing kinase buffer, ATP, and the VEGFR-2 substrate.

-

Serial Dilution of Inhibitor: Prepare serial dilutions of this compound in kinase buffer. Also, prepare a DMSO-only control.

-

Kinase Reaction: In a 96-well plate, add the VEGFR-2 kinase to each well, followed by the serially diluted inhibitor or DMSO control. Initiate the kinase reaction by adding the master mix.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Detection: Stop the kinase reaction and measure the remaining ATP by adding the kinase detection reagent according to the manufacturer's protocol.

-

Data Analysis: Measure luminescence using a microplate reader. The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the in vitro VEGFR-2 kinase assay.

Cell Proliferation Assay (HUVEC)

This protocol describes an MTT-based assay to evaluate the effect of ZM-306416 on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

VEGF

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HUVECs in a 96-well plate and allow them to attach overnight.

-

Serum Starvation: To reduce basal receptor activation, starve the cells in a serum-free medium for 4-6 hours.

-

Inhibitor Treatment: Treat the starved cells with various concentrations of ZM-306416 for 1-2 hours. Include a DMSO control.

-

VEGF Stimulation: Stimulate the cells with VEGF (e.g., 25 ng/mL).

-

Incubation: Incubate the cells for a period that allows for cell proliferation (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the VEGF-stimulated control and determine the IC₅₀ value.

Conclusion

This compound is a valuable research tool for studying the roles of VEGFR and EGFR signaling in angiogenesis and cancer. Its potent inhibitory activity and well-defined mechanism of action make it a standard reference compound in the field. This technical guide provides a comprehensive resource for researchers working with ZM-306416, offering detailed protocols for its synthesis and biological evaluation. Further research may continue to explore the therapeutic potential of ZM-306416 and its analogs in various disease models.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. biocompare.com [biocompare.com]

- 3. researchgate.net [researchgate.net]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. rndsystems.com [rndsystems.com]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis - chemicalbook [chemicalbook.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]

ZM-306416 Hydrochloride: An In-Depth Technical Guide on its Effect on Endothelial Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ZM-306416 hydrochloride, a potent kinase inhibitor, and its effects on endothelial cell proliferation. This document details the compound's mechanism of action, summarizes its inhibitory activities, provides detailed experimental protocols for assessing its impact on endothelial cells, and visualizes the key signaling pathways involved.

Core Concepts: Mechanism of Action

This compound is a multi-targeted kinase inhibitor, primarily recognized for its potent inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs). It exerts its effects by competing with ATP for the kinase domain of these receptors, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival.

The primary targets of this compound include:

-

VEGFR-1 (Flt-1): A receptor tyrosine kinase involved in the modulation of angiogenesis.

-

VEGFR-2 (KDR/Flk-1): The main mediator of VEGF-induced endothelial cell proliferation, migration, and survival.

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a key role in the growth and proliferation of various cell types.

By inhibiting these receptors, this compound disrupts the signaling cascades that drive angiogenesis, the formation of new blood vessels, making it a compound of significant interest in cancer research and other diseases characterized by pathological neovascularization.

Data Presentation: Inhibitory Activity of ZM-306416

Table 1: Kinase Inhibitory Activity of ZM-306416

| Target Kinase | IC50 (µM) |

| VEGFR-1 (Flt-1) | 2 |

| VEGFR-2 (KDR) | 0.1 |

| EGFR | <0.01 |

Data sourced from commercially available information on ZM-306416.[1][2]

Table 2: Anti-proliferative Activity of ZM-306416 on Non-Endothelial Cell Lines

| Cell Line | Cell Type | IC50 (µM) |

| H3255 | Non-Small Cell Lung Cancer (NSCLC) | 0.09 ± 0.007 |

| HCC4011 | Non-Small Cell Lung Cancer (NSCLC) | 0.072 ± 0.001 |

| A549 | Wild-type EGFR NSCLC | >10 |

| H2030 | Wild-type EGFR NSCLC | >10 |

This data highlights the selective anti-proliferative effect of ZM-306416 on EGFR-addicted cancer cell lines.[2]

Signaling Pathways and Experimental Workflows

To understand the mechanism of this compound's effect on endothelial cell proliferation, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to assess its activity.

VEGFR-2 Signaling Pathway and Inhibition by ZM-306416

The canonical signaling pathway initiated by VEGF binding to VEGFR-2 on endothelial cells is a critical driver of proliferation. ZM-306416 exerts its inhibitory effects by blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and the subsequent downstream signaling cascade.

Experimental Workflow for Endothelial Cell Proliferation Assay

To assess the effect of this compound on endothelial cell proliferation, a robust and reproducible experimental protocol is essential. The following workflow outlines a common method using Human Umbilical Vein Endothelial Cells (HUVECs).

Experimental Protocols

This section provides a detailed methodology for a cell proliferation assay to evaluate the effect of this compound on HUVECs. This protocol is a composite based on standard endothelial cell proliferation assays.

HUVEC Proliferation Assay (MTT-based)

Objective: To determine the dose-dependent effect of this compound on VEGF-induced HUVEC proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound

-

Recombinant Human VEGF-A

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well clear-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture HUVECs in EGM-2 medium supplemented with 2% FBS.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed HUVECs into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in serum-free endothelial cell basal medium (EBM-2). It is advisable to test a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the dose-response curve.

-

Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

-

After 24 hours of cell attachment, carefully aspirate the medium from the wells.

-

Add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.

-

Pre-incubate the cells with the compound for 1 hour at 37°C.

-

Add recombinant human VEGF-A to a final concentration of 20-50 ng/mL to all wells except for the negative control wells (which receive only basal medium).

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the metabolically active cells to convert the yellow MTT into purple formazan crystals.

-

Visually confirm the formation of purple precipitate in the wells.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well.

-

Gently pipette up and down or place the plate on an orbital shaker for a few minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition for each concentration of this compound compared to the VEGF-treated control.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

-

Conclusion

This compound is a potent inhibitor of VEGFR-1, VEGFR-2, and EGFR. Its ability to block the VEGFR-2 signaling pathway makes it a significant inhibitor of endothelial cell functions that are critical for angiogenesis. While quantitative data on its direct anti-proliferative effects on endothelial cells is limited in publicly available literature, its known inhibitory concentrations against VEGFRs and its impact on downstream signaling molecules like p42/44 MAPK strongly suggest its efficacy in suppressing endothelial cell proliferation. The provided experimental protocol offers a robust framework for researchers to quantify these effects in their own laboratories. Further investigation into the specific dose-response relationship in various endothelial cell types will be crucial for the continued development and application of this compound in angiogenesis-related research.

References

- 1. In vitro endothelial cell proliferation assay reveals distinct levels of proangiogenic cytokines characterizing sera of healthy subjects and of patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of vascular endothelial growth factor (VEGF)-induced endothelial cell proliferation by a peptide corresponding to the exon 7-encoded domain of VEGF165 - PubMed [pubmed.ncbi.nlm.nih.gov]

ZM-306416 Hydrochloride: A Technical Guide for Angiogenesis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in both normal physiological development and numerous pathological conditions, including tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through its receptor tyrosine kinases (RTKs), is a critical regulator of this process. ZM-306416 hydrochloride has emerged as a valuable chemical tool for researchers studying the intricacies of angiogenesis. This potent and selective inhibitor primarily targets Vascular Endothelial Growth Factor Receptor 1 (VEGFR-1 or Flt-1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR/Flk-1), thereby enabling the elucidation of their roles in neovascularization. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in key in vitro and in vivo angiogenesis assays.

Mechanism of Action

This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the intracellular tyrosine kinase domain of VEGFRs. This inhibition prevents the autophosphorylation of the receptors upon ligand (VEGF) binding, thereby blocking the initiation of downstream signaling cascades. The primary targets of ZM-306416 are VEGFR-1 (Flt-1) and VEGFR-2 (KDR), with reported IC50 values of 2 µM and 0.1 µM, respectively. Notably, ZM-306416 also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) with an IC50 of less than 10 nM, as well as Src and Abl kinases with IC50 values of 0.33 µM and 1.3 µM, respectively. The blockade of VEGFR signaling disrupts multiple downstream pathways crucial for angiogenesis, including the MAPK pathway, leading to the inhibition of endothelial cell proliferation, migration, and survival.

Data Presentation: Inhibitory Profile of this compound

The following table summarizes the known inhibitory concentrations (IC50) of this compound against various kinases, providing a clear overview of its target profile.

| Target Kinase | IC50 Value | Reference(s) |

| VEGFR-2 (KDR) | 0.1 µM | |

| VEGFR-1 (Flt-1) | 0.33 µM - 2 µM | |

| EGFR | <10 nM | |

| Src | 0.33 µM | |

| Abl | 1.3 µM |

Signaling Pathway

The binding of VEGF to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream events that are crucial for angiogenesis. This compound acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing this initial autophosphorylation step and blocking the subsequent signaling pathways.

VEGFR-2 signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments to study the anti-angiogenic effects of this compound. These protocols are based on established methods and should be optimized for specific cell types and experimental conditions.

Experimental Workflow

A typical workflow for evaluating the anti-angiogenic properties of this compound involves a tiered approach, starting with in vitro assays to assess its direct effects on endothelial cells and progressing to more complex ex vivo and in vivo models to confirm its efficacy in a physiological context.

Initial Studies on the Anti-Tumor Activity of ZM-306416 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical studies on the anti-tumor activity of ZM-306416 hydrochloride, a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and development efforts.

Core Findings and Data Presentation

This compound has demonstrated significant anti-proliferative activity in a range of cancer cell lines, particularly those addicted to EGFR signaling. Its mechanism of action is primarily attributed to the inhibition of VEGFR-1 (Flt) and VEGFR-2 (KDR), key mediators of angiogenesis, as well as the inhibition of EGFR, a critical driver of tumor cell growth and survival.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| VEGFR1 (Flt) | Kinase Assay | 2 µM | |

| VEGFR2 (KDR) | Kinase Assay | 100 nM | |

| EGFR | Kinase Assay | <10 nM | [1] |

| H3255 (NSCLC) | Cell Proliferation | 0.09 µM | [2] |

| HCC4011 (NSCLC) | Cell Proliferation | 0.072 µM | [2] |

| Granule Formation | - | 0.67 µM | [2] |

| ERRα Assay | GeneBLAzer T-Rex RORγ-UAS-bla HEK293T | 7.3 µM | [2] |

| ABL Kinase | In Vitro Kinase Assay | 1.3 µM | [1] |

Table 2: In Vivo Anti-Tumor Efficacy of a Structurally Related 4-Anilinoquinazoline

| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | P-value | Reference |

| Compound 34 | Calu-6 Lung Carcinoma Xenograft | 100 mg/kg, daily oral administration for 21 days | 75% | < 0.001 (one-tailed t-test) | [3] |

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of ZM-306416, it is crucial to understand the signaling pathways it targets and the experimental workflows used to assess its activity.

Caption: Dual inhibition of VEGFR and EGFR signaling pathways by ZM-306416.

Caption: General workflow for an in vivo anti-tumor efficacy study.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound's anti-tumor activity.

In Vitro Cell Proliferation Assay (MTT Assay)

-

Cell Culture:

-

Culture human cancer cell lines (e.g., H3255, HCC4011, A549, H2030) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Seeding:

-

Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of ZM-306416 in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM).

-

Replace the culture medium in the 96-well plates with the medium containing the different concentrations of ZM-306416 or vehicle control (DMSO).

-

Incubate for 72 hours.

-

-

MTT Assay:

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Western Blot Analysis of VEGFR and EGFR Signaling

-

Cell Treatment and Lysis:

-

Seed cells (e.g., HUVECs for VEGFR signaling, EGFR-addicted NSCLC cells for EGFR signaling) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of ZM-306416 for 1-2 hours.

-

Stimulate the cells with an appropriate ligand (e.g., VEGF for HUVECs, EGF for NSCLC cells) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-VEGFR2 (Tyr1175), VEGFR2, p-EGFR (Tyr1068), EGFR, p-Akt (Ser473), Akt, p-MAPK (Erk1/2) (Thr202/Tyr204), and MAPK overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

In Vivo Tumor Xenograft Study

-

Animal Model:

-

Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice).

-

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of human tumor cells (e.g., Calu-6) into the flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose + 0.1% Tween 80 in water).

-

Administer the compound or vehicle control daily by oral gavage at the specified dose (e.g., 100 mg/kg).

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study (e.g., after 21 days), euthanize the mice and excise the tumors.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Perform statistical analysis to determine the significance of the observed anti-tumor effect.

-

This guide provides a foundational understanding of the initial anti-tumor activity studies of this compound. The provided data and protocols are intended to serve as a valuable resource for researchers in the field of oncology drug discovery and development. Further investigation is warranted to fully elucidate the therapeutic potential of this compound in various cancer types.

References

Methodological & Application

Application Notes and Protocols for ZM-306416 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM-306416 hydrochloride is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1][2] It primarily targets VEGFR1 (Flt) and VEGFR2 (KDR), key mediators in the VEGF signaling pathway which is crucial for angiogenesis and vasculogenesis.[1] Additionally, ZM-306416 has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) with high potency.[3][4] This dual inhibitory action on both VEGFR and EGFR signaling pathways makes ZM-306416 a valuable tool for cancer research, particularly in studying tumor growth, invasion, and angiogenesis.[5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability and specific signaling pathways.

Mechanism of Action

This compound exerts its biological effects by inhibiting the phosphorylation of key receptor tyrosine kinases. By binding to the ATP-binding site of VEGFR and EGFR, it blocks the downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and migration.[1]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various kinases and cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target/Cell Line | Assay Type | IC50 Value |

| VEGFR1 (Flt) | Kinase Assay | 2 µM |

| VEGFR2 (KDR) | Kinase Assay | 100 nM[1][3] |

| EGFR | Kinase Assay | <10 nM[3][4] |

| H3255 (EGFR-addicted NSCLC) | Antiproliferative Assay | 0.09 µM[6] |

| HCC4011 (EGFR-addicted NSCLC) | Antiproliferative Assay | 0.072 µM[6] |

| A549 (wild type EGFR) | Antiproliferative Assay | >10 µM |

| H2030 (wild type EGFR) | Antiproliferative Assay | >10 µM |

| Abl | Kinase Assay | 1.3 µM |

| Src | Kinase Assay | 0.33 µM |

Signaling Pathway

The following diagram illustrates the signaling pathways affected by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

Preparation of ZM-306416 Hydrochloride Stock Solution in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of a stock solution of ZM-306416 hydrochloride in dimethyl sulfoxide (DMSO). ZM-306416 is a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptors, specifically VEGFR1 (Flt-1) and VEGFR2 (KDR), and also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results. This protocol outlines the necessary steps to prepare a concentrated stock solution, presents key quantitative data in a clear format, and includes safety precautions and storage recommendations.

Introduction

This compound is a small molecule inhibitor widely used in cancer research and studies of angiogenesis. It selectively inhibits the tyrosine kinase activity of VEGFR1 and VEGFR2 with IC50 values of 2 µM and 100 nM, respectively. Additionally, it is a potent inhibitor of EGFR with an IC50 of less than 10 nM.[1] Due to its hydrophobic nature, this compound is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution, which can then be diluted to the desired working concentration in aqueous buffers or cell culture media. This protocol details a standardized procedure for the preparation of a this compound stock solution in DMSO to ensure consistency and accuracy in experimental applications.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Chemical Name | 4-[(4'-Chloro-2'-fluoro)phenylamino]-6,7-dimethoxyquinazoline hydrochloride |

| Synonyms | CB-676475 |

| Molecular Formula | C₁₆H₁₄Cl₂FN₃O[1] |

| Molecular Weight | 370.21 g/mol [1] |

| Purity | ≥98% |

| Appearance | Crystalline solid |

| Solubility in DMSO | 67 mg/mL (approximately 181 mM)[2] |

| Biological Target | VEGFR1 (Flt-1), VEGFR2 (KDR), EGFR[2] |

| IC₅₀ Values | VEGFR1 (Flt-1): 2 µM, VEGFR2 (KDR): 100 nM, EGFR: <10 nM |

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials and Equipment

-

This compound (solid powder)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Stock Solution Preparation Workflow

Caption: Workflow for preparing this compound stock solution.

Step-by-Step Procedure

-

Calculate the required mass of this compound.

-

To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

-

For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 370.21 g/mol = 3.7021 mg

-

-

Weigh the this compound.

-

Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture.

-

Carefully weigh the calculated amount of the compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

-

-

Add DMSO and dissolve the compound.

-

Add the desired volume of anhydrous DMSO to the vial containing the this compound powder.

-

Securely cap the vial and vortex thoroughly until the solid is completely dissolved.

-

Visually inspect the solution to ensure there are no undissolved particles. If necessary, sonicate the solution for a few minutes to aid dissolution.

-

-

Aliquot and store the stock solution.

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

For long-term storage, store the aliquots at -80°C (stable for up to 2 years) or at -20°C (stable for up to 1 year).[4]

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

Dilution to Working Concentration

When preparing working solutions for cell-based assays, it is crucial to minimize the final concentration of DMSO, as it can be toxic to cells at higher concentrations (typically >0.5%).

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound when diluting into an aqueous medium, it is good practice to first make an intermediate dilution of the stock solution in DMSO.

-

Final Dilution: Add the stock or intermediate stock solution to the aqueous buffer or cell culture medium and mix immediately and thoroughly. The final DMSO concentration should ideally be kept below 0.1% and a vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Safety and Handling Precautions

-

Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

-

Consult the Material Safety Data Sheet (MSDS) provided by the supplier for complete safety and handling information.

-

Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

Conclusion

This protocol provides a detailed and standardized method for the preparation of this compound stock solution in DMSO. Adherence to these guidelines for calculation, dissolution, storage, and handling will contribute to the accuracy and reproducibility of experimental outcomes in research involving this potent VEGFR and EGFR inhibitor.

References

Application Notes and Protocols for ZM-306416 Hydrochloride in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of ZM-306416 hydrochloride, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR) and Epidermal Growth Factor Receptor (EGFR). This document summarizes its mechanism of action, provides detailed protocols for its preparation and administration in animal models, and presents available data on its biological effects.

Mechanism of Action

This compound is a dual-action inhibitor targeting key signaling pathways involved in angiogenesis and cell proliferation. It exhibits potent inhibitory activity against VEGFR-1 (Flt-1) and VEGFR-2 (KDR), with IC50 values of 0.33 µM and 0.1 µM, respectively. Additionally, it is a potent inhibitor of EGFR, with an IC50 of less than 10 nM.[1][2] By blocking these receptors, ZM-306416 can disrupt downstream signaling cascades, leading to the inhibition of endothelial cell proliferation, migration, and new blood vessel formation, as well as direct anti-proliferative effects on tumor cells dependent on EGFR signaling.

In Vivo Applications and Recommended Dosage

While extensive in vivo dosage data for this compound in various animal models is not widely published, a key study has demonstrated its efficacy in a mouse model of osteoporosis.

Osteoporosis Mouse Model

A study investigating the effects of ZM-306416 on bone loss in an ovariectomized (OVX) mouse model found that the compound effectively prevents bone loss by promoting osteoblast formation and inhibiting osteoclast development.[3]

Table 1: Recommended Dosage of this compound in a Mouse Model

| Animal Model | Indication | Dosing Regimen | Administration Route | Reference |

| Ovariectomized (OVX) Mouse | Osteoporosis | 10 mg/kg/day | Intraperitoneal injection | [3] |

It is crucial to note that for other indications, such as oncology, or for use in different animal species, dose-ranging and maximum tolerated dose (MTD) studies are essential to establish both efficacy and safety.

Experimental Protocols

Preparation of this compound for In Vivo Administration

The solubility of this compound is a critical factor for its in vivo use. The following are established protocols for its formulation.

Protocol 1: Aqueous Formulation

This formulation is suitable for intraperitoneal or intravenous administration.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

For a 1 mL final working solution, add the appropriate volume of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. The final solution should be clear.

Protocol 2: Oil-Based Formulation

This formulation is suitable for oral gavage.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

For a 1 mL final working solution, add the appropriate volume of the DMSO stock solution to the required volume of corn oil to achieve the final desired concentration.

-

Mix thoroughly until a clear solution is obtained.

Table 2: In Vivo Formulation Examples

| Formulation Component | Protocol 1 (Aqueous) | Protocol 2 (Oil) |

| Solvent 1 | 10% DMSO | 10% DMSO |

| Solvent 2 | 40% PEG300 | 90% Corn Oil |

| Solvent 3 | 5% Tween-80 | - |

| Solvent 4 | 45% Saline | - |

| Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |

Note: The percentages shown for the solvents indicate their volumetric ratio in the final prepared solution. It is recommended to prepare solutions fresh for each use.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by this compound.

Caption: VEGFR Signaling Pathway Inhibition by ZM-306416.

Caption: EGFR Signaling Pathway Inhibition by ZM-306416.

Experimental Workflow

The following diagram outlines a general workflow for an in vivo study using this compound.

Caption: General Experimental Workflow for In Vivo Studies.

References

Application Notes and Protocols for ZM-306416 Hydrochloride in Kinase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM-306416 hydrochloride is a potent, ATP-competitive small molecule inhibitor primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial mediators of angiogenesis.[1][2] Specifically, it exhibits strong inhibitory activity against VEGFR-2 (KDR) and VEGFR-1 (Flt).[2][3] Understanding the inhibitory profile of this compound is critical for its application in cancer research and the development of anti-angiogenic therapies. These application notes provide detailed protocols for utilizing this compound in a kinase activity assay to determine its inhibitory potency against VEGFR-2.

Mechanism of Action

This compound functions by competing with ATP for the binding site within the kinase domain of VEGFRs.[4] This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[4][5] The primary signaling pathways inhibited are the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[5]

Data Presentation: Inhibitory Profile of this compound

The following table summarizes the known inhibitory concentrations (IC50) of this compound against various kinases, providing a snapshot of its selectivity profile.

| Kinase Target | IC50 Value |

| VEGFR-2 (KDR) | 100 nM[1][2] |

| VEGFR-1 (Flt) | 2 µM[1][2] |

| EGFR | <10 nM[2][6] |

| c-Abl | 1.3 µM[6] |

| Src | 0.33 µM[2] |

Experimental Protocols

A luminescence-based kinase assay is a robust and sensitive method for determining the in vitro potency of kinase inhibitors. The following protocol is adapted for the use of this compound to measure its inhibitory effect on VEGFR-2 kinase activity. This assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).

Protocol: In Vitro VEGFR-2 Kinase Activity Assay (Luminescence-Based)

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

This compound

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

DMSO (Dimethyl sulfoxide)

-

ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ATP detection reagent)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Compound Preparation:

-

Assay Setup:

-

In a white, opaque 96-well plate, add the following to the respective wells:

-

Blank (No Enzyme Control): 2.5 µL of Kinase Assay Buffer with DMSO (vehicle control)

-

Positive Control (100% Kinase Activity): 2.5 µL of Kinase Assay Buffer with DMSO (vehicle control)

-

Test Inhibitor: 2.5 µL of diluted this compound

-

-

Prepare a Master Mix containing the kinase assay buffer, ATP, and the poly (Glu, Tyr) 4:1 substrate.[4]

-

Add 12.5 µL of the Master Mix to each well.[8]

-

-

Kinase Reaction:

-

Signal Detection:

-

Following incubation, stop the kinase reaction and measure the remaining ATP using a luminescence-based detection reagent such as ADP-Glo™.

-

Add 25 µL of the ADP-Glo™ Reagent to each well and incubate at room temperature for 45 minutes.[8]

-

Add 50 µL of the Kinase Detection Reagent to each well and incubate at room temperature for another 45 minutes.[8]

-

Measure the luminescence signal using a microplate reader.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive control (100% activity) and the blank (0% activity).

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

-

Visualizations

VEGFR-2 Signaling Pathway

Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Kinase Assay

Caption: Experimental workflow for the in vitro VEGFR-2 kinase activity assay.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

Application of ZM-306416 Hydrochloride in Xenograft Mouse Models: A Review of Preclinical Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM-306416 hydrochloride is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR), primarily targeting VEGFR1 (Flt-1) and VEGFR2 (KDR/Flk-1), with additional activity against the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] As a dual inhibitor, this compound holds therapeutic promise in oncology by potentially targeting tumor angiogenesis, proliferation, and survival. This document provides an overview of its mechanism of action and outlines hypothetical protocols for its application in xenograft mouse models based on its known biological activities.

While in vitro studies have characterized the inhibitory concentrations of this compound against various cancer cell lines, detailed in vivo efficacy studies in xenograft models are not extensively documented in publicly available literature. The protocols and data presented here are therefore illustrative and based on the compound's known targets and the general methodologies for evaluating anti-angiogenic and anti-proliferative agents in preclinical cancer models.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting key receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.

-

VEGFR Inhibition: By targeting VEGFR1 and VEGFR2, this compound blocks the signaling cascade initiated by VEGF. This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing the formation of new blood vessels (angiogenesis) that are crucial for tumor growth and metastasis.[5] The IC50 values for KDR and Flt are reported to be 100 nM and 2 µM, respectively.[1]

-

EGFR Inhibition: this compound also demonstrates potent inhibition of EGFR.[2] In cancer cells where EGFR signaling is a primary driver of proliferation, this inhibition can lead to cell cycle arrest and apoptosis.

The dual inhibition of both VEGFR and EGFR pathways suggests that this compound could be particularly effective in tumors that are dependent on both angiogenesis and EGFR-driven proliferation.

Signaling Pathway

The following diagram illustrates the signaling pathways targeted by this compound.

References

Application Note: ZM-306416 Hydrochloride for Western Blot Analysis of Phosphorylated VEGFR2

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding its ligand, VEGF, the receptor dimerizes and undergoes autophosphorylation on several tyrosine residues, initiating downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. Dysregulation of the VEGF/VEGFR2 signaling pathway is a hallmark of several pathologies, including cancer and retinopathies, making it a critical target for therapeutic intervention.

ZM-306416 hydrochloride is a potent and selective inhibitor of VEGFR tyrosine kinases.[1] It effectively inhibits both KDR (VEGFR2) and Flt (VEGFR1) with IC50 values of 100 nM and 2 µM, respectively. Notably, ZM-306416 has been shown to abolish the phosphorylation of VEGFR2 at tyrosine 1214 (pVEGFR2 Y1214) at a concentration of 300 nM in human thyroid follicular cells.[2] This makes this compound a valuable tool for studying the role of VEGFR2 phosphorylation in various biological processes and for validating the efficacy of potential anti-angiogenic compounds. This application note provides a detailed protocol for utilizing this compound in the Western blot analysis of pVEGFR2.

Key Signaling Pathway

The following diagram illustrates the canonical VEGFR2 signaling pathway and the inhibitory action of this compound.

Caption: VEGFR2 signaling pathway and inhibition by ZM-306416.

Experimental Protocols